molecular formula C20H23N5O2 B12162960 N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B12162960
M. Wt: 365.4 g/mol
InChI Key: ACGMPKUEXFYNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core substituted with a pyridin-2-yl group and a 3-(cyclopropylcarbamoyl)phenyl moiety.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-(cyclopropylcarbamoyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C20H23N5O2/c26-19(22-16-7-8-16)15-4-3-5-17(14-15)23-20(27)25-12-10-24(11-13-25)18-6-1-2-9-21-18/h1-6,9,14,16H,7-8,10-13H2,(H,22,26)(H,23,27)

InChI Key

ACGMPKUEXFYNNC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclopropylcarbamoyl intermediate: This step involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative to form the cyclopropylcarbamoyl group.

    Attachment of the phenyl ring: The cyclopropylcarbamoyl intermediate is then reacted with a phenyl-containing reagent to introduce the phenyl ring.

    Formation of the piperazine ring: The phenyl-substituted intermediate is then reacted with a piperazine derivative to form the piperazine ring.

    Introduction of the pyridinyl group: Finally, the pyridinyl group is introduced through a coupling reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and other electrophiles under various conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, such as halogenated or alkylated compounds.

Scientific Research Applications

Cancer Treatment

The compound shows promise in oncology, particularly in targeting tumors associated with aberrant Syk signaling. Studies indicate that Syk inhibitors can reduce tumor growth and improve patient outcomes in hematological malignancies such as leukemia and lymphoma. The compound's ability to interfere with cell signaling pathways crucial for tumor survival positions it as a valuable asset in cancer therapy .

Autoimmune Disorders

In autoimmune diseases, excessive activation of Syk contributes to inflammation and tissue damage. N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide may be effective in treating conditions like rheumatoid arthritis and systemic lupus erythematosus by dampening the overactive immune response .

Allergic Reactions

Given its mechanism of action, this compound could be beneficial in managing allergic disorders by inhibiting pathways that lead to hypersensitivity reactions. Its role in modulating immune cell activity suggests potential for developing new antihistamines or anti-inflammatory agents targeted at allergic responses .

Case Studies and Research Findings

StudyFocusFindings
Tardif et al. (2011)Antitumor effectsDemonstrated that small-molecule inhibitors targeting Syk reduced tumor growth in xenograft models .
Recent Clinical TrialsAutoimmune disordersEarly-phase trials indicated improved symptoms in patients with rheumatoid arthritis when treated with Syk inhibitors .
In vitro StudiesAllergy modelsShowed significant reduction in inflammatory markers when using Syk inhibitors like this compound .

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting a therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the phenyl ring, pyridine/pyrimidine moieties, or piperazine modifications. Key examples include:

Compound Name Key Structural Features Biological Activity/Notes References
Target Compound - 3-(Cyclopropylcarbamoyl)phenyl
- Pyridin-2-yl piperazine
Not explicitly stated -
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide - 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
- 3-Trifluoromethylphenyl
Antimicrobial (phosphopantetheinyl transferase inhibitor)
4-(3-(Trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide - Dual trifluoromethylpyridinyl groups No explicit activity data
4-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(pyridin-3-yl)piperazine-1-carboxamide - Benzo[b][1,4]oxazin-3-one moiety
- Pyridin-3-yl
Synthetic intermediate with characterized SAR
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide - 4-Chlorophenyl
- Ethylpiperazine
Crystallographic data; chair conformation

Key Observations :

  • Substituent Impact : Trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic stability, whereas cyclopropylcarbamoyl groups (target compound) may improve steric selectivity for target binding pockets.
  • Heterocyclic Variations: Pyridin-2-yl (target) vs.
  • Piperazine Conformation : Chair conformation in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () suggests structural rigidity, which may differ in the target compound due to bulkier substituents.
Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

Property Target Compound (Inferred) 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Molecular Weight ~400–450 g/mol 453.78 g/mol 267.76 g/mol
LogP (Predicted) ~2.5–3.5 ~4.2 (highly lipophilic due to CF₃ groups) ~2.1
Hydrogen Bonding 3 donors, 4 acceptors 2 donors, 6 acceptors 2 donors, 3 acceptors

Notes:

  • The target compound’s cyclopropylcarbamoyl group likely reduces LogP compared to trifluoromethyl analogs, balancing solubility and membrane permeability.
  • Piperazine-carboxamide derivatives generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H19N3O\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}

This structure features a piperazine core, which is known for its versatility in drug design, particularly in central nervous system agents. The cyclopropyl group contributes to the compound's unique pharmacokinetic properties, potentially enhancing its binding affinity to biological targets.

This compound has been studied primarily for its interaction with various receptors and enzymes. Its mechanism of action is believed to involve:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown selective inhibition of FAAH, leading to increased levels of endocannabinoids like anandamide, which can modulate pain and inflammation pathways .
  • Binding Affinity : The presence of the pyridine and piperazine moieties suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and pain perception.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Analgesic Effects : In animal models, compounds with similar structures have been shown to reduce pain responses, indicating potential use as analgesics .
  • Anti-inflammatory Properties : The ability to modulate inflammatory pathways through endocannabinoid enhancement suggests that this compound could be beneficial in treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of similar piperazine carboxamides exhibit cytotoxic effects against various cancer cell lines, including leukemia .

Case Studies and Experimental Results

A series of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyModelFindings
Rat Model (Neuropathic Pain)Demonstrated significant reduction in allodynia and hyperalgesia.
U937 Cell LineInhibited proliferation without cytotoxicity, suggesting selective targeting.
FAAH Inhibition AssayShowed high selectivity for FAAH-1 over FAAH-2, indicating potential for reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.